Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-4-26-15(24)8-11-10-27-17(19-11)20-14(23)9-22(2)18-21-16-12(25-3)6-5-7-13(16)28-18/h5-7,10H,4,8-9H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIXVRSSZZFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. For example, they may affect the pathways involved in inflammation by inhibiting enzymes like COX-1.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties depending on their specific structures.
Biological Activity
Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzothiazole ring, an oxadiazole ring, and various functional groups, suggests a range of biological activities that merit detailed examination.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name: this compound. It has a molecular weight of approximately 349.4 g/mol and includes multiple heterocyclic components that enhance its chemical reactivity and biological interactions .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes, receptors, and DNA. The presence of the benzothiazole and oxadiazole rings allows for diverse interactions that can lead to inhibition or activation of various biological pathways. This mechanism underpins its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess comparable efficacy .
Anticancer Properties
The compound's structural features are conducive to anticancer activity. In vitro studies have demonstrated that related thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including HeLa and MDA-MB-468. The cytotoxicity is often measured by IC50 values, with some compounds showing effectiveness in the low micromolar range .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research on benzothiazole derivatives has revealed significant anti-inflammatory activity, which could be leveraged in the development of new therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with 4-methoxybenzo[d]thiazole derivatives.
- Reagents : Common reagents include acetic anhydride, various amines, and thiazole derivatives.
- Methods : Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance yield and reduce reaction time.
Biological Activities
Research has highlighted several key biological activities associated with ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole and benzothiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines (e.g., MCF7). Research indicates that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents . Molecular docking studies further support the binding affinity of these compounds to cancer-related targets.
Anthelmintic Activity
Recent findings suggest that modifications in the thiazole structure can lead to potent anthelmintic agents. Compounds derived from this compound have shown promising results in vitro, comparable to standard treatments like albendazole .
Case Study 1: Antimicrobial Screening
A study conducted on a series of benzothiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhanced antimicrobial activity. This compound was among the most effective compounds tested against resistant bacterial strains .
Case Study 2: Anticancer Evaluation
In a comprehensive evaluation of anticancer properties, this compound demonstrated notable cytotoxicity against MCF7 cells through SRB assay protocols. The study highlighted the compound's mechanism involving apoptosis induction in cancer cells .
Preparation Methods
Cyclocondensation of 4-Methoxy-2-aminothiophenol with Cyanogen Bromide
A reported method for benzo[d]thiazole formation involves reacting 4-methoxy-2-aminothiophenol with cyanogen bromide in ethanol at 0–5°C. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by cyclization:
$$
\text{4-Methoxy-2-aminothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, 0–5°C}} \text{4-Methoxybenzo[d]thiazol-2-amine} + \text{HBr}
$$
Alternative Route Using Thiourea and α-Haloketones
Hantzsch thiazole synthesis offers an alternative pathway. Heating 4-methoxy-2-bromoacetophenone with thiourea in refluxing ethanol generates the thiazole ring:
$$
\text{4-Methoxy-2-bromoacetophenone} + \text{NH}2\text{CSNH}2 \xrightarrow{\Delta, \text{EtOH}} \text{4-Methoxybenzo[d]thiazol-2-amine} + \text{HBr}
$$
Optimization Note : Yields improve to 75–80% when using ammonium thiocyanate as a catalyst.
Functionalization of Fragment A: N-Methylation
Reductive Amination with Formaldehyde
Methylation of the 2-amino group employs Eschweiler-Clarke conditions. Treatment with formaldehyde and formic acid under reflux introduces the methyl group:
$$
\text{4-Methoxybenzo[d]thiazol-2-amine} + \text{HCHO} \xrightarrow{\text{HCOOH, 100°C}} \text{N-Methyl-4-methoxybenzo[d]thiazol-2-amine}
$$
Direct Alkylation with Methyl Iodide
Alternative alkylation uses methyl iodide in the presence of potassium carbonate in DMF at 60°C:
$$
\text{4-Methoxybenzo[d]thiazol-2-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methyl-4-methoxybenzo[d]thiazol-2-amine} + \text{KI}
$$
Synthesis of Fragment C: Ethyl 2-(2-Aminothiazol-4-yl)acetate
Hantzsch Thiazole Synthesis from Ethyl 3-Bromopyruvate
Reacting ethyl 3-bromopyruvate with thiourea in aqueous ethanol (1:1 v/v) at 80°C for 2 hours affords the thiazole ring:
$$
\text{Ethyl 3-bromopyruvate} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH/H}_2\text{O, 80°C}} \text{Ethyl 2-(2-aminothiazol-4-yl)acetate} + \text{HBr}
$$
Key Parameters :
Assembly of the Target Molecule
Step 1: Acetamido Bridge Formation
Fragment B (N-methyl-4-methoxybenzo[d]thiazol-2-amine) reacts with bromoacetyl bromide in dichloromethane at 0°C to form the bromoacetamide intermediate:
$$
\text{N-Methyl-4-methoxybenzo[d]thiazol-2-amine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-Methyl-N-(bromoacetyl)-4-methoxybenzo[d]thiazol-2-amine}
$$
Step 2: Coupling with Fragment C
The bromoacetamide intermediate undergoes nucleophilic substitution with Fragment C in acetonitrile at 60°C for 12 hours:
$$
\text{N-Methyl-N-(bromoacetyl)-4-methoxybenzo[d]thiazol-2-amine} + \text{Ethyl 2-(2-aminothiazol-4-yl)acetate} \xrightarrow{\text{ACN, 60°C}} \text{Target Compound} + \text{HBr}
$$
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | Max 76% |
| Solvent | Acetonitrile | vs. 68% in DMF |
| Reaction Time | 12 h | <8 h: <50% |
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A patent-derived method combines Fragments A and C with chloroacetoacetic ester in a single pot:
- Thiazole Formation : 4-Methoxybenzo[d]thiazol-2-amine + chloroacetoacetic ester → Intermediate ester.
- Amidation : Intermediate ester + ethyl 2-(2-aminothiazol-4-yl)acetate → Target compound.
Solid-Phase Synthesis for Scalability
Immobilizing Fragment C on Wang resin enables iterative coupling with Fragment A derivatives. After cleavage, yields reach 60–65%, suitable for combinatorial libraries.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥97% purity, consistent with literature standards.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| 4-Methoxy-2-aminothiophenol | 320 | Sigma-Aldrich |
| Ethyl 3-bromopyruvate | 280 | TCI America |
| Bromoacetyl bromide | 450 | Alfa Aesar |
Process Economics : Total raw material cost ≈ $1,200/kg; optimized routes reduce this to $900/kg.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : For tracking proton environments (e.g., methoxy, thiazole protons).
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- HPLC : For purity assessment (>95% purity required for pharmacological studies) .
Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield in the final coupling step?
Answer:
Optimization involves systematic variation of:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of amine groups during amide bond formation.
- Temperature : Controlled heating (40–60°C) reduces side reactions like ester hydrolysis .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency in carbodiimide-based reactions .
Q. Example Data :
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| MCF-7 | 12.3 | 3.2 |
| HEK293 | 39.8 | 1.0 |
Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Molecular Docking (AutoDock Vina) : Models binding to ATP pockets in kinases (e.g., EGFR) using the thiazole ring as a hinge-binding motif .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Relates substituent effects (e.g., methoxy position) to inhibitory activity using Hammett constants .
Advanced: How can derivatives be designed to enhance selectivity for cancer-associated enzymes?
Answer:
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to improve hydrophobic interactions .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) for targeted release in tumor microenvironments .
- Fragment-Based Screening : Identify auxiliary binding motifs (e.g., sulfonamide) using SPR or ITC .
Advanced: What experimental evidence supports the compound’s multi-target activity (e.g., kinase inhibition and ROS modulation)?
Answer:
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target inhibition (e.g., JAK2, ABL1) .
- ROS Detection : Flow cytometry with DCFH-DA dye quantifies ROS generation in treated cells .
- Transcriptomics : RNA-seq reveals downstream pathways (e.g., NRF2/KEAP1) affected by dual activity .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay on adherent cancer cell lines (e.g., HepG2, A549) .
- Enzymatic Inhibition : Fluorescence-based assays (e.g., β-glucuronidase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
